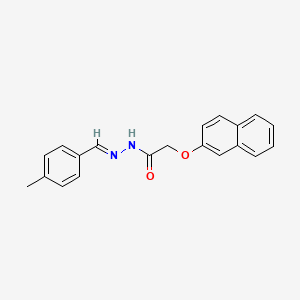

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a naphthyloxyacetyl moiety and a 4-methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

N’-(4-chlorobenzylidene)-2-(2-naphthyloxy)acetohydrazide: Similar structure with a chlorine atom instead of a methyl group.

N’-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide: Similar structure with a methoxy group instead of a methyl group.

N’-(4-nitrobenzylidene)-2-(2-naphthyloxy)acetohydrazide: Similar structure with a nitro group instead of a methyl group.

Uniqueness

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of the 4-methylbenzylidene group, which may impart distinct chemical and biological properties compared to its analogs

Biological Activity

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(2-naphthyloxy)acetohydrazide under acidic conditions. This process requires careful control of temperature and pH to ensure high yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity, comparable to standard antibiotics. For example, a study reported an MIC of 1.49 µg/ml against S. aureus .

Antioxidant Properties

The compound also shows significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate its antioxidant capacity, revealing that it effectively neutralizes free radicals.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Hydrazide Group : Essential for antimicrobial activity.

- Aromatic Rings : Contribute to lipophilicity, enhancing membrane permeability.

- Substituents : The presence of electron-donating groups (like methyl) increases biological activity by stabilizing the reactive intermediates formed during metabolism.

Case Studies

- Antimicrobial Evaluation : A comparative study involving various hydrazide derivatives demonstrated that modifications in the aromatic substituents significantly influenced antimicrobial potency. The compound's structure allowed it to interact effectively with bacterial cell membranes, disrupting their integrity .

- In Vivo Studies : Preliminary in vivo studies on animal models have indicated potential therapeutic effects in treating infections caused by resistant strains of bacteria. These studies are crucial for understanding the pharmacokinetics and toxicity profiles of the compound.

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide?

Methodological Answer: The synthesis typically involves a two-step process:

Hydrazide Formation : React 2-(2-naphthyloxy)acetic acid with hydrazine hydrate under reflux in ethanol (4–6 hours) to yield 2-(2-naphthyloxy)acetohydrazide .

Condensation : Treat the hydrazide with 4-methylbenzaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux (5 hours). The product is isolated via filtration and recrystallized (methanol) with yields >85% .

Key Parameters :

- Solvent polarity (methanol/chloroform enhances Schiff base formation).

- Acid catalysis (0.05 mL acetic acid accelerates imine bond formation).

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the hydrazone bond (C=N at ~160 ppm) and aromatic substituents (e.g., naphthyl protons at 7.2–8.5 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1680 cm−1) and N-H (3200–3300 cm−1) validate the hydrazide backbone .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 377.1 for C21H20N2O2) .

- TLC Monitoring : Hexane/ethyl acetate (3:7) tracks reaction progress with Rf ~0.5 .

Q. Q3. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assay (IC50 values <50 μM indicate strong activity) .

- Antimicrobial Screening : Agar diffusion against E. coli or S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .

- Enzyme Inhibition : α-Glucosidase inhibition (IC50 <10 μM suggests antidiabetic potential; compare to acarbose, IC50 = 378 μM) .

Advanced Research Questions

Q. Q4. How do structural modifications to the benzylidene or naphthyloxy groups affect biological activity?

Methodological Answer:

- Benzylidene Substituents :

- Naphthyloxy Modifications :

Q. Q5. How can contradictory data in biological assays (e.g., high antioxidant but low antimicrobial activity) be resolved?

Methodological Answer:

Mechanistic Studies :

- Use molecular docking to identify binding affinity discrepancies (e.g., benzylidene moiety may bind DPPH but not bacterial enzymes) .

Dose-Response Analysis :

Synergistic Screening :

Q. Q6. What advanced purification techniques are recommended for isolating enantiomerically pure forms?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 8.2 and 9.7 minutes) .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration (e.g., E-isomer prevalence in hydrazones) .

Q. Q7. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Properties

CAS No. |

302908-75-4 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C20H18N2O2/c1-15-6-8-16(9-7-15)13-21-22-20(23)14-24-19-11-10-17-4-2-3-5-18(17)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |

InChI Key |

ZNBHKGHSVKJTRD-FYJGNVAPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.